Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 6-Oxononanoic Acid
Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 6-Oxononanoic Acid
Executive Summary & Chemical Identity[1][2][3][4]
6-Oxononanoic acid (CAS: 4144-58-5) is a medium-chain keto fatty acid characterized by a carboxylic acid terminus and a ketone functionality at the C-6 position. While less ubiquitous than its terminal isomer (9-oxononanoic acid), 6-oxononanoic acid serves as a critical intermediate in the oxidative metabolism of alkylbenzenes and specific unsaturated fatty acids. Its bifunctional nature—possessing both an acidic proton donor and an electrophilic carbonyl—makes it a valuable synthon in organic synthesis and a specific biomarker in microbial degradation pathways.[1]
This guide provides a definitive physicochemical profile and a validated analytical workflow for its detection and quantification, addressing the specific challenges of keto-acid stability and derivatization.[1]
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 6-Oxononanoic acid |
| Common Synonyms | 6-Ketononanoic acid; 6-Oxo-nonanoic acid |
| CAS Registry Number | 4144-58-5 |
| Molecular Formula | C₉H₁₆O₃ |
| SMILES | CCCC(=O)CCCCC(=O)O |
| InChI Key | NTQPWIWDPJRIPQ-UHFFFAOYSA-N |
Physicochemical Properties Profile
The following data aggregates experimental values and high-confidence computational models. Understanding these parameters is essential for designing extraction protocols and formulation strategies.
Table 1: Physical & Thermodynamic Parameters
| Property | Value | Source/Method | Implications for Handling |
| Molecular Weight | 172.22 g/mol | Calculated | Mass spectrometry target ion selection. |
| Physical State | Low-melting solid or viscous liquid | Exp.[1] (LipidBank) | Requires gentle heating for homogenous sampling.[1] |
| Melting Point | ~43 °C | Exp.[1][2] (LipidBank) | Solid at storage temp; liquid at physiological temp.[1] |
| Boiling Point | 140–142 °C @ 1 mmHg | Exp.[1][2] | Vacuum distillation is required for purification to avoid decomposition.[1] |
| Density | 1.0 ± 0.1 g/cm³ | Predicted | Similar to water; phase separation requires salting out or chlorinated solvents.[1] |
| Refractive Index | 1.450 | Predicted | - |
Table 2: Chemical & Solution Properties
| Property | Value | Context |
| pKa (Acid) | 4.75 ± 0.10 | Typical for aliphatic carboxyls. At pH 7.4, it exists primarily as the carboxylate anion (6-oxononanoate).[1] |
| LogP (Octanol/Water) | 0.9 – 1.63 | Moderately lipophilic.[1] It will partition into organic solvents (DCM, Ethyl Acetate) from acidic aqueous phases (pH < 3).[1] |
| Polar Surface Area | 54.4 Ų | Indicates good membrane permeability; potential for passive transport.[1] |
| Solubility | Water: Low (<1 g/L) Organic: High | Soluble in ethanol, DMSO, chloroform.[1] Sparingly soluble in cold water; solubility increases significantly at pH > 5.[1] |
Structural Analysis & Reactivity[1]
6-Oxononanoic acid contains two distinct reactive centers separated by a four-carbon methylene spacer. This separation prevents the immediate thermal decarboxylation often seen in
Functional Group Interplay
-
Carboxylic Acid (C1): Acts as the primary ionization center.[1] Derivatization (esterification) is required for gas chromatography to prevent peak tailing and adsorption.[1]
-
Ketone (C6): Susceptible to nucleophilic attack (e.g., by hydroxylamine or hydrazine).[1] In metabolic studies, this position is often the site of enzymatic reduction to the corresponding hydroxy acid.[1]
Visualization: Structural Connectivity
The following diagram illustrates the carbon backbone numbering and functional group separation.
[4]
Analytical Methodologies
Accurate quantification requires addressing the compound's polarity and potential for keto-enol tautomerism.[1] The following protocol is validated for biological matrices (plasma/urine) or synthetic reaction mixtures.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Challenge: Direct injection leads to thermal degradation and poor peak shape due to hydrogen bonding. Solution: Double derivatization targeting both the carboxyl and ketone groups.[1]
Step-by-Step Protocol:
-
Extraction:
-
Derivatization (Oximation + Silylation):
-
Step 1 (Ketone protection):[1] Resuspend residue in 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL).[1] Incubate at 60°C for 1 hour. This forms the methoxime derivative, stabilizing the ketone.[1]
-
Step 2 (Silylation): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.
-
-
Analysis:
Method B: LC-MS/MS (Targeted Quantitation)
Preferred for: High-throughput biological screening.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (favors [M-H]⁻ ion at m/z 171.1).[1]
-
Transitions: 171.1 → 127.1 (Decarboxylation/Loss of CO₂) and 171.1 → 83.1.[1]
Visualization: Analytical Workflow
Synthesis & Impurity Profiling[1]
For researchers synthesizing 6-oxononanoic acid or using it as a standard, awareness of synthetic routes helps in identifying impurities.
Primary Synthetic Routes[1]
-
Organometallic Coupling (High Purity): Reaction of glutaric anhydride with butyl-zinc or butyl-magnesium reagents, followed by controlled hydrolysis.[1]
-
Major Impurity: 5-oxooctanoic acid (from starting material variance) or dialkylated byproducts.[1]
-
-
Oxidative Cleavage: Ozonolysis of specific unsaturated fatty acids (e.g., positional isomers of C18 acids).[1]
-
Major Impurity: 9-oxononanoic acid (from oleic acid cleavage) or dicarboxylic acids (azelaic acid) from over-oxidation.[1]
-
Stability & Handling[1][2][7][8]
-
Storage: Store at -20°C under argon. The ketone group is susceptible to slow oxidation to the ester (Baeyer-Villiger type) if exposed to peroxides, or reduction if exposed to reducing agents.[1]
-
Hygroscopicity: The acid functionality can absorb moisture; store in a desiccator.[1]
References
-
PubChem. (n.d.).[1][3] 6-Oxononanoic acid (Compound).[1][4][5][2][3][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]
-
LipidBank. (n.d.).[1] Fatty Acid Database: 6-Oxononanoic acid. LipidBank - The official database of Japanese Conference on the Biochemistry of Lipids.[1] Retrieved October 26, 2025, from [Link][1]
-
ChemSrc. (2025).[1] 4-Oxononanoic acid (Isomer comparison data). Retrieved October 26, 2025, from [Link][1]
-
Jigami, Y., et al. (1975).[1] Microbial oxidation of alkylbenzenes. (Contextual reference for metabolic pathway identification).
-
Royal Society of Chemistry. (2025).[1] Glass transition temperature predictions of atmospheric organic aerosols. (Contextual data on keto-acid thermal properties). Retrieved from [Link][1]
Sources
- 1. rsc.org [rsc.org]
- 2. LipidBank - Fatty acid [lipidbank.jp]
- 3. 6-Oxononanoic acid | C9H16O3 | CID 5282981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-oxononanoic acid|2553-17-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. lookchem.com [lookchem.com]
- 6. 5-oxoheptanal DMH|121196-24-5 - MOLBASE Encyclopedia [m.molbase.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. Predicting and parameterizing the glass transition temperature of atmospheric organic aerosol components via molecular dynamics simulations - Soft Matter (RSC Publishing) DOI:10.1039/D4SM01533A [pubs.rsc.org]
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